molecular formula C12H22AsN3O6S B1669831 Darinaparsin CAS No. 69819-86-9

Darinaparsin

Número de catálogo: B1669831
Número CAS: 69819-86-9
Peso molecular: 411.31 g/mol
Clave InChI: JGDXFQORBMPJGR-YUMQZZPRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Darinaparsin, also known by its trade names Darvias and Zinapar, is an organic arsenical compound used primarily in the treatment of various types of cancer. It is a derivative of glutathione conjugated with dimethylated arsenic. This compound has shown significant antitumor activity and is particularly noted for its effectiveness in treating relapsed or refractory peripheral T-cell lymphoma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Darinaparsin is synthesized through the conjugation of dimethylated arsenic with glutathione. The synthesis involves the reaction of dimethylarsinic acid with glutathione under controlled conditions to form the final compound .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, ensuring the compound meets pharmaceutical standards. The production process includes stringent quality control measures to ensure the safety and efficacy of the drug .

Análisis De Reacciones Químicas

Types of Reactions: Darinaparsin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include different arsenic-containing species, which can vary depending on the specific reaction conditions .

Aplicaciones Científicas De Investigación

Key Mechanisms:

  • Induction of Apoptosis : Darinaparsin triggers programmed cell death in tumor cells.
  • Cell Cycle Arrest : It primarily causes arrest at the G2/M phase.
  • Mitochondrial Disruption : The compound lowers mitochondrial membrane potential and increases reactive oxygen species production, further promoting cell death .

Efficacy in Peripheral T-Cell Lymphoma

This compound has been evaluated extensively in clinical trials for its efficacy against relapsed or refractory peripheral T-cell lymphoma (PTCL). A pivotal phase 2 study demonstrated a significant overall response rate (ORR) of 19.3%, with a disease control rate (DCR) of 45.6% among treated patients .

Clinical Trial Data

Study TypePatient PopulationOverall Response RateDisease Control RateMedian Duration of Response
Phase 2 Trial65 patients with PTCL19.3% (90% CI: 11.2-29.9)45.6% (90% CI: 34.3-57.3)3.8 months (90% CI: 2.7-5.7)
Phase I Trial40 patients with refractory PTCLNot specifically reportedNot specifically reportedNot specifically reported

Safety Profile

The safety profile of this compound has been deemed acceptable, with treatment-emergent adverse events (TEAEs) occurring in 98.5% of patients. Common grade ≥3 TEAEs included:

  • Anemia: 15.4%
  • Thrombocytopenia: 13.8%
  • Neutropenia: 12.3%
  • Leukopenia: 9.2%
  • Lymphopenia: 9.2%
  • Hypertension: 6.2% .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study: Relapsed PTCL
    • A patient with relapsed PTCL exhibited a partial response after treatment with this compound, demonstrating significant tumor shrinkage and manageable side effects.
  • Case Study: Combination Therapy
    • In a trial combining this compound with other agents, patients showed improved outcomes compared to monotherapy, suggesting potential for combinatorial approaches in treatment regimens.

Mecanismo De Acción

The mechanism of action of darinaparsin involves several key processes:

Comparación Con Compuestos Similares

Darinaparsin is unique compared to other arsenic-containing compounds due to its specific structure and mechanism of action. Similar compounds include:

This compound stands out due to its targeted action on mitochondria and its ability to induce apoptosis with relatively lower systemic toxicity compared to other arsenic-based therapies .

Actividad Biológica

Darinaparsin, a novel organic arsenical compound, has garnered attention for its potential antitumor activity, particularly in hematological malignancies. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exhibits its biological activity primarily through the induction of apoptosis in cancer cells. Studies have shown that it activates various caspases, which are critical mediators of the apoptotic process. For instance, a study involving NB4 leukemia cells demonstrated that treatment with 1 µM this compound led to significant activation of caspases -8, -9, and -3 over time, indicating a robust apoptotic response .

Cell Cycle Effects

This compound also affects the cell cycle. Flow cytometry analyses revealed that treatment resulted in a notable increase in the G2/M phase population within 3 hours, which continued to rise over 12 hours. Concurrently, there was a decrease in cells in the G0/G1 and S phases, suggesting that this compound effectively induces cell cycle arrest . This dual action—promoting apoptosis while arresting the cell cycle—enhances its antitumor efficacy.

Clinical Efficacy

Clinical studies have reported promising results regarding the efficacy of this compound in treating relapsed or refractory peripheral T-cell lymphoma (PTCL). In a phase II trial involving 65 patients, the overall response rate (ORR) was found to be 19.3%, with complete responses observed in 8.8% of patients and partial responses in 10.5% . The disease control rate (DCR) was reported at 45.6%, indicating that nearly half of the patients experienced disease stabilization.

Case Studies

A notable case study highlighted the use of this compound in an elderly patient with angioimmunoblastic T-cell lymphoma who had undergone extensive prior treatments. The patient exhibited a favorable response to this compound, underscoring its potential as a therapeutic option for heavily pretreated populations .

Safety Profile

The safety profile of this compound appears manageable. In clinical trials, drug-related adverse events occurred in approximately 78% of patients, with common grade ≥3 toxicities including lymphopenia, neutropenia, and thrombocytopenia . Importantly, no treatment-related deaths were reported, suggesting that this compound can be administered safely within recommended dosing regimens.

Summary of Findings

The following table summarizes key findings related to the biological activity and clinical outcomes associated with this compound:

Study Cell Line/Model Key Findings Response Rate Adverse Events
NB4 CellsInduces apoptosis via caspase activation; G2/M arrestN/AN/A
PTCL PatientsORR: 19.3%; CR: 8.8%; PR: 10.5%19.3%Lymphopenia (9%), Neutropenia (9%)
Angioimmunoblastic T-Cell LymphomaPositive response in heavily treated patientN/AN/A

Propiedades

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22AsN3O6S/c1-13(2)23-6-8(11(20)15-5-10(18)19)16-9(17)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDXFQORBMPJGR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[As](C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22AsN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220108
Record name Darinaparsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69819-86-9
Record name Darinaparsin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69819-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darinaparsin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069819869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darinaparsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06179
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darinaparsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARINAPARSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XX54M675G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darinaparsin
Reactant of Route 2
Darinaparsin
Reactant of Route 3
Reactant of Route 3
Darinaparsin
Reactant of Route 4
Reactant of Route 4
Darinaparsin
Reactant of Route 5
Darinaparsin
Reactant of Route 6
Darinaparsin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.